BENGHE Foundational & Exploratory

Check Availability & Pricing

Dideuteriomethanone (CAS 1664-98-8): A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone, also known as deuterated formaldehyde or formaldehyde-d2, is a
stable isotope-labeled form of formaldehyde with the chemical formula CD20. With the CAS
number 1664-98-8, this compound has become an invaluable tool in various scientific
disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility
stems from the mass difference between deuterium and protium, which allows for sensitive
detection and quantification in mass spectrometry-based applications and provides insights into
reaction mechanisms through the kinetic isotope effect. This technical guide provides a
comprehensive overview of the physicochemical properties, synthesis, spectroscopic
characterization, and key applications of Dideuteriomethanone, with a focus on its use in
guantitative proteomics.

Physicochemical Properties

Dideuteriomethanone is a colorless compound, often supplied as a solution in deuterium
oxide (D20) or water (H20), typically at a concentration of 20% w/w.[1][2][3] While it shares
many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to
slight differences in its physical characteristics.
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Property Value Source
Molecular Formula CD20 [4]
Molecular Weight 32.04 g/mol [1][4]
CAS Number 1664-98-8 [4]
Appearance Colorless liquid (as a solution) [5]
Isotopic Purity Typically =98 atom % D

Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting
points are not typically reported for the isolated monomer but rather for its solutions.

Synthesis

The synthesis of Dideuteriomethanone generally involves the use of deuterated reagents to
introduce deuterium atoms into a formaldehyde precursor. Acommon method is the oxidation
of deuterated methanol (CDsOD). Another approach involves the reduction of a suitable
carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde.
The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical

purity.

Spectroscopic Data

The characterization of Dideuteriomethanone relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 13C NMR: The most informative NMR technique for Dideuteriomethanone is 13C NMR. The
carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting
pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a
quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical
shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of
the spectrum.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.scbt.com/p/formaldehyde-d2-solution-1664-98-8
https://isotope.com/formaldehyde-d2-d-in-d2o-dlm-805-group
https://www.scbt.com/p/formaldehyde-d2-solution-1664-98-8
https://www.scbt.com/p/formaldehyde-d2-solution-1664-98-8
https://cymitquimica.com/cas/1664-98-8/
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of Dideuteriomethanone is distinct from that of formaldehyde due to the
heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at
lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes
include the C=0 stretch and various C-D bending and stretching modes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the
isotopic purity of Dideuteriomethanone. The molecular ion peak will appear at an m/z
corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The
fragmentation pattern can also be analyzed to confirm the structure.

Experimental Protocol: Quantitative Proteomics via
Stable Isotope Dimethyl Labeling

One of the most significant applications of Dideuteriomethanone is in quantitative proteomics,
specifically through a technique called stable isotope dimethyl labeling (SIDL).[8] This method
allows for the relative quantification of proteins in different samples. The following is a
generalized protocol for this application.[9][10][11]

Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs.
treated).

Materials:

o Dideuteriomethanone (CDz0) solution (heavy label)

Formaldehyde (CH20) solution (light label)

Sodium cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (STAB)

Ammonium bicarbonate buffer

Dithiothreitol (DTT)

lodoacetamide (IAA)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.semanticscholar.org/paper/Infrared-band-intensities-of-formaldehyde-and-Nakanaga-Kondo/978800e5305a2a96e092f2d05502cff3934033e8
https://pubs.aip.org/aip/jcp/article/76/8/3860/461368/Infrared-band-intensities-of-formaldehyde-and
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
http://www.ckisotopes.com/wp-content/uploads/2015/04/App_note_38.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4210151/
https://www.researchgate.net/publication/312537943_Stable_isotope_dimethyl_labeling_for_quantitative_proteomics
https://www.mdpi.com/1420-3049/24/10/1920
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Trypsin (proteomics grade)

Quenching solution (e.g., ammonia or glycine)

C18 solid-phase extraction (SPE) cartridges

LC-MS/MS system

Methodology:

e Protein Extraction and Digestion:

[¢]

Lyse cells from control and treated samples to extract proteins.

[e]

Quantify protein concentration using a standard assay (e.g., BCA).

[e]

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

o

Digest proteins into peptides overnight using trypsin.

» Stable Isotope Dimethyl Labeling:

[¢]

Desalt the peptide samples using C18 SPE cartridges.

o To the control peptide sample, add the "light" formaldehyde (CH20) solution and the
reducing agent (e.g., NaBHsCN).

o To the treated peptide sample, add the "heavy" Dideuteriomethanone (CD:z0) solution
and the reducing agent.

o Allow the labeling reaction to proceed at room temperature. The reaction results in the
dimethylation of the N-terminus of each peptide and the e-amino group of lysine residues.

o Quench the reaction by adding the quenching solution.
e Sample Mixing and Analysis:

o Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
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o Desalt the mixed sample again using a C18 SPE cartridge.

o Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide
peaks separated by a specific mass difference corresponding to the isotopic labels. The
ratio of the peak intensities for each pair reflects the relative abundance of that peptide
(and thus its parent protein) in the original samples.

Visualization

Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl
labeling in quantitative proteomics.

Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.

Conclusion

Dideuteriomethanone is a versatile and powerful tool for modern scientific research. Its
primary application in stable isotope dimethyl labeling has revolutionized quantitative
proteomics by providing a cost-effective and reliable method for comparing protein
abundances. The continued development of methodologies and instrumentation will likely
expand the applications of Dideuteriomethanone and other stable isotope-labeled compounds
in drug discovery, diagnostics, and fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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